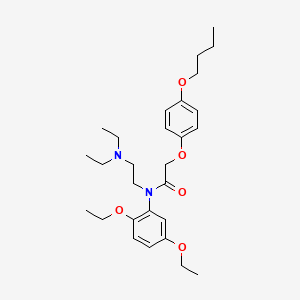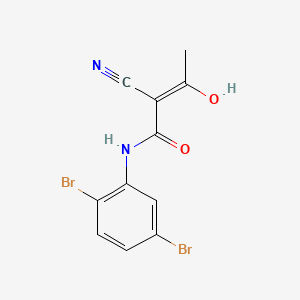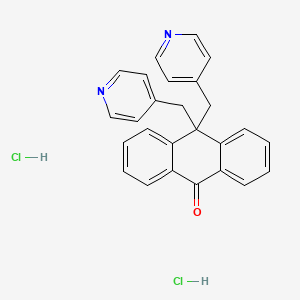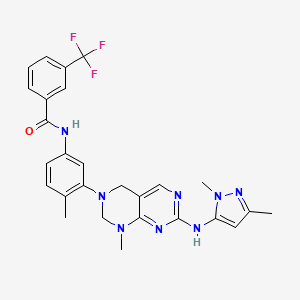
Fenoxedil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenoxedil is an anilide.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Metabolic Effects Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, is noted for its ability to reduce systemic inflammation markers independent of its effects on lipid and glucose metabolism. This attribute is particularly evident in subjects with metabolic syndrome, highlighting fenofibrate's potential in addressing inflammatory pathways crucial for preventing cardiovascular disease in high-risk patients (Belfort et al., 2010).
Potential in Cancer Chemoprevention Fenretinide, a synthetic retinoid similar to fenofibrate, has been investigated for its efficacy in protecting women from breast cancer. This research aligns with the broader exploration of dietary chemicals and phytochemicals as chemopreventive agents, providing a molecular basis for anti-disease functions of such compounds (Gosslau & Chen, 2004).
Effects on Melanoma Metastases Fenofibrate has shown significant effects in inhibiting melanoma metastases, particularly in Bomirski hamster melanoma. Its role as a ligand of peroxisome proliferator-activated receptor α suggests a potential use in melanoma chemoprevention (Grabacka et al., 2004).
Impact on Glucose and Lipid Metabolism in Diabetes Fenofibrate, as a peroxisome proliferator-activated receptor (PPAR)-α agonist, has been studied for its effects on glucose and lipid metabolism in type 2 diabetes mellitus patients. These insights are valuable for understanding the drug's role in managing diabetes-related metabolic issues (Bajaj et al., 2007).
Neurological Recovery and Anti-Inflammatory Effects in Brain Injury Fenofibrate has demonstrated neurological recovery-promoting, anti-inflammatory, and anti-oxidative effects in traumatic brain injury, suggesting its potential as a therapeutic strategy for such conditions (Chen et al., 2007).
Influence on Endothelial Dysfunction The drug is effective in improving age-related endothelial dysfunction in rat resistance arteries, indicating its potential for maintaining endothelial function during ageing (Álvarez de Sotomayor et al., 2007).
Cardiovascular Risk Biomarkers in Diabetes Long-term fenofibrate therapy has been observed to increase biomarkers like fibroblast growth factor 21 and retinol-binding protein 4 in subjects with type 2 diabetes, contributing to understanding its role in cardiovascular risk management (Ong et al., 2012).
Inhibition of Angiogenesis Fenofibrate exhibits the ability to inhibit angiogenesis both in vitro and in vivo, which can be significant in the context of atherosclerosis and plaque instability, major causes of ischemic events (Varet et al., 2003).
Propiedades
Número CAS |
54063-40-0 |
|---|---|
Nombre del producto |
Fenoxedil |
Fórmula molecular |
C28H42N2O5 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C28H42N2O5/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5/h12-17,21H,6-11,18-20,22H2,1-5H3 |
Clave InChI |
OBQUKWIVMOIRGG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC |
Otros números CAS |
54063-40-0 |
Números CAS relacionados |
27471-60-9 (mono-hydrochloride) |
Sinónimos |
fenoxedil fenoxedil monohydrochloride Suplexedil |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B1193834.png)